Ethyl 3-{4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}propanoate
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Overview
Description
ETHYL 3-(4-PYRROLIDIN-1-YLDIAZENYLPHENYL)PROPANOATE is an organic compound with the molecular formula C15H21N3O2. It is known for its unique structure, which includes a pyrrolidine ring attached to a diazenylphenyl group, and an ethyl ester functional group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(4-PYRROLIDIN-1-YLDIAZENYLPHENYL)PROPANOATE typically involves the following steps:
Formation of the Diazenyl Intermediate: The initial step involves the reaction of 4-nitroaniline with pyrrolidine to form 4-(pyrrolidin-1-yl)aniline.
Diazotization: The 4-(pyrrolidin-1-yl)aniline is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is coupled with ethyl acrylate under basic conditions to form the desired product, ETHYL 3-(4-PYRROLIDIN-1-YLDIAZENYLPHENYL)PROPANOATE.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(4-PYRROLIDIN-1-YLDIAZENYLPHENYL)PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkoxides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various esters and amides.
Scientific Research Applications
ETHYL 3-(4-PYRROLIDIN-1-YLDIAZENYLPHENYL)PROPANOATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of dyes and pigments due to its diazenyl group.
Mechanism of Action
The mechanism of action of ETHYL 3-(4-PYRROLIDIN-1-YLDIAZENYLPHENYL)PROPANOATE involves its interaction with biological molecules. The diazenyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The pyrrolidine ring enhances the compound’s ability to interact with various molecular targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-(4-PYRROLIDIN-1-YLDIAZENYLPHENYL)PROPANOATE: is similar to other diazenyl compounds such as:
Uniqueness
- The presence of the pyrrolidine ring in ETHYL 3-(4-PYRROLIDIN-1-YLDIAZENYLPHENYL)PROPANOATE provides unique steric and electronic properties, making it distinct from other diazenyl compounds. This uniqueness contributes to its specific biological and chemical activities.
Properties
CAS No. |
34153-42-9 |
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Molecular Formula |
C15H21N3O2 |
Molecular Weight |
275.35 g/mol |
IUPAC Name |
ethyl 3-[4-(pyrrolidin-1-yldiazenyl)phenyl]propanoate |
InChI |
InChI=1S/C15H21N3O2/c1-2-20-15(19)10-7-13-5-8-14(9-6-13)16-17-18-11-3-4-12-18/h5-6,8-9H,2-4,7,10-12H2,1H3 |
InChI Key |
VHFASXZACOHHSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)N=NN2CCCC2 |
Origin of Product |
United States |
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